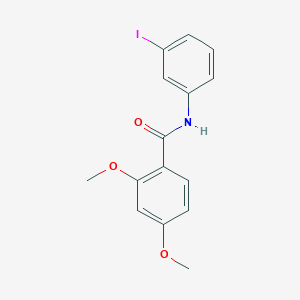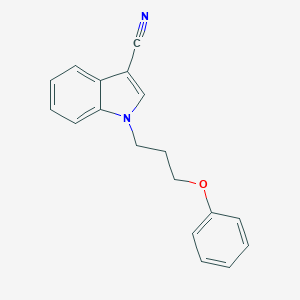
N-(3-iodophenyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-2,4-dimethoxybenzamide, also known as IDB, is a chemical compound that is widely used in scientific research. IDB is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mecanismo De Acción
The exact mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to reduce oxidative stress and improve mitochondrial function. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-iodophenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a variety of biological effects, making it a useful tool for studying various pathways and diseases. However, N-(3-iodophenyl)-2,4-dimethoxybenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for N-(3-iodophenyl)-2,4-dimethoxybenzamide research. One area of research is to further elucidate the mechanism of action of N-(3-iodophenyl)-2,4-dimethoxybenzamide. Another area of research is to investigate the potential therapeutic uses of N-(3-iodophenyl)-2,4-dimethoxybenzamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more effective and efficient synthesis methods for N-(3-iodophenyl)-2,4-dimethoxybenzamide and improving its solubility in aqueous solutions.
Métodos De Síntesis
N-(3-iodophenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-iodoaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-iodophenyl)-2,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-2,4-dimethoxybenzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. N-(3-iodophenyl)-2,4-dimethoxybenzamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-(3-iodophenyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Propiedades
Nombre del producto |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C15H14INO3 |
Peso molecular |
383.18 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
HOTHSADJGJUYKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)


![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)

![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)